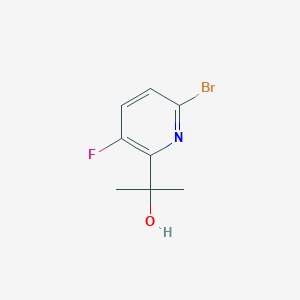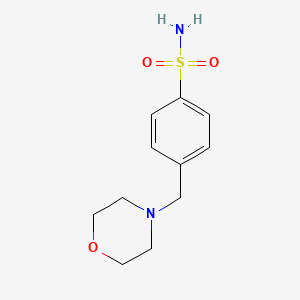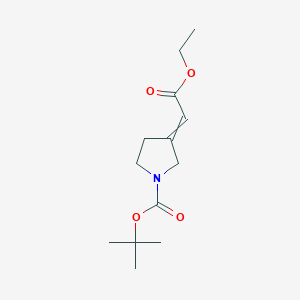
6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of 6-chloropurine, which is then subjected to nucleophilic substitution reactions to introduce the 2-fluorophenylmethyl and trifluoromethyl groups. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-pressure reactors and advanced purification methods like chromatography and crystallization ensures the production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly at the chlorine and fluorine positions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various substituents at specific positions on the purine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts, boronic acids.
Major Products
Scientific Research Applications
6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its antitumor and antiviral properties. .
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A precursor in the synthesis of various substituted purines.
2-Fluoropurine: Known for its applications in medicinal chemistry.
6-Chloro-2-fluoropurine: Shares similar structural features and is used in similar research applications .
Uniqueness
The uniqueness of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine lies in the combination of its substituents, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other scientific research .
Properties
CAS No. |
122488-70-4 |
|---|---|
Molecular Formula |
C13H7ClF4N4 |
Molecular Weight |
330.67 g/mol |
IUPAC Name |
6-chloro-9-[(2-fluorophenyl)methyl]-2-(trifluoromethyl)purine |
InChI |
InChI=1S/C13H7ClF4N4/c14-10-9-11(21-12(20-10)13(16,17)18)22(6-19-9)5-7-3-1-2-4-8(7)15/h1-4,6H,5H2 |
InChI Key |
YOWCCHJCRYGTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2N=C(N=C3Cl)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diphenyl[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B8730935.png)


![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B8730964.png)

![2-{[3-(1H-indol-3-yl)propanoyl]amino}benzoic acid](/img/structure/B8730971.png)
![6-Bromo-2',4',5',6'-tetrahydrospiro[chroman-2,3'-pyran]-4-one](/img/structure/B8730983.png)



![2-Thiophenecarboxylic acid, 3-[(ethoxycarbonyl)amino]-](/img/structure/B8731030.png)


